molecular formula C6H8N3OSe B12911882 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12911882
M. Wt: 217.12 g/mol
InChI Key: MQBNKAPNUDLILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a compound that belongs to the class of selenopyrimidines. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the molecular structure imparts distinct characteristics that differentiate it from other pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a selenourea derivative with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the selenopyrimidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenoxo group to a selenol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted selenopyrimidines depending on the nucleophile used.

Scientific Research Applications

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex selenopyrimidine derivatives.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and cellular processes. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-benzotriazole: Known for its use in industrial applications as a corrosion inhibitor and UV stabilizer.

    5-Methyl-1H-tetrazole: Used in the preparation of antifungal agents and quinoline derivatives.

    3-[(Methylamino)methyl]-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cc]indole: Exhibits a broad spectrum of biological properties, including potential CNS activity.

Uniqueness

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N3OSe

Molecular Weight

217.12 g/mol

InChI

InChI=1S/C6H8N3OSe/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H,8,9,10)

InChI Key

MQBNKAPNUDLILZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(NC1=O)[Se]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.